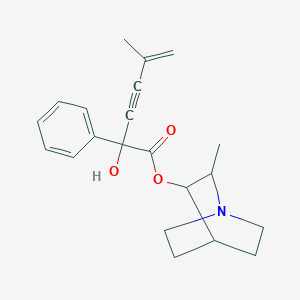
2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate, also known as QNB or BZ, is a potent anticholinergic agent that has been extensively studied for its chemical and biological properties. QNB is a synthetic compound that was first developed as a chemical warfare agent during the Cold War era. However, due to its high toxicity and potential for abuse, it has been banned from use as a weapon. Despite this, QNB remains an important research tool in the field of pharmacology and neuroscience due to its ability to selectively block the action of acetylcholine, a neurotransmitter in the central and peripheral nervous systems.
Mecanismo De Acción
2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate works by selectively blocking the action of acetylcholine at muscarinic receptors, which are found in both the central and peripheral nervous systems. This leads to a range of physiological effects, including decreased heart rate, decreased gastrointestinal motility, and decreased respiratory function. This compound also has effects on the central nervous system, including sedation, hallucinations, and delirium.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects on the body. It has been shown to decrease the activity of the parasympathetic nervous system, which is responsible for regulating many bodily functions including digestion, heart rate, and respiratory function. This compound also has effects on the central nervous system, including sedation, hallucinations, and delirium. These effects make this compound a useful research tool for studying the role of acetylcholine in the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate in lab experiments is its potency and selectivity for muscarinic receptors. This allows researchers to study the effects of acetylcholine on specific physiological processes without interference from other neurotransmitters. However, the high toxicity of this compound and its potential for abuse make it difficult to work with and limit its use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on 2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate. One area of interest is the development of new drugs that target muscarinic receptors for the treatment of neurological and psychiatric disorders. Another area of research is the development of new techniques for studying the effects of acetylcholine on the nervous system, such as optogenetics and chemogenetics. Additionally, researchers may continue to investigate the biochemical and physiological effects of this compound and its potential applications in the field of pharmacology and neuroscience.
Métodos De Síntesis
The synthesis of 2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate involves the reaction of 2-methyl-3-quinuclidinol with 3-methyl-but-1-yn-3-enyl chloride, followed by esterification with phenylglycolic acid. The resulting compound is then purified using chromatographic techniques to obtain the pure product.
Aplicaciones Científicas De Investigación
2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate has been used extensively in scientific research to investigate the role of acetylcholine in the nervous system. It has been shown to be a potent antagonist of muscarinic acetylcholine receptors, which are involved in a wide range of physiological processes including cognition, memory, and motor function. This compound has also been used to study the effects of acetylcholine on the cardiovascular system, as well as its role in regulating the release of other neurotransmitters such as dopamine and serotonin.
Propiedades
Número CAS |
101711-06-2 |
|---|---|
Fórmula molecular |
C21H25NO3 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-5-methyl-2-phenylhex-5-en-3-ynoate |
InChI |
InChI=1S/C21H25NO3/c1-15(2)9-12-21(24,18-7-5-4-6-8-18)20(23)25-19-16(3)22-13-10-17(19)11-14-22/h4-8,16-17,19,24H,1,10-11,13-14H2,2-3H3 |
Clave InChI |
VAZMYEINDVOWBR-UHFFFAOYSA-N |
SMILES |
CC1C(C2CCN1CC2)OC(=O)C(C#CC(=C)C)(C3=CC=CC=C3)O |
SMILES canónico |
CC1C(C2CCN1CC2)OC(=O)C(C#CC(=C)C)(C3=CC=CC=C3)O |
Sinónimos |
(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-5-methyl-2-phenyl-hex -5-en-3-ynoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B24477.png)



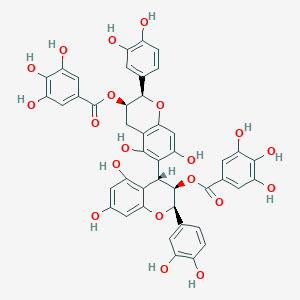
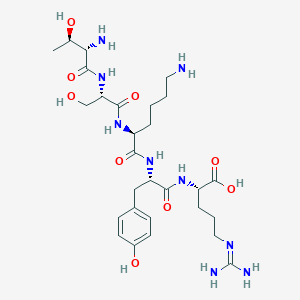
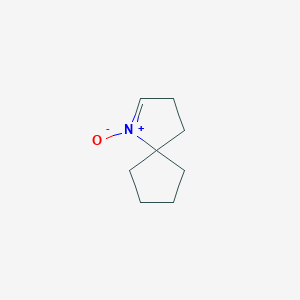



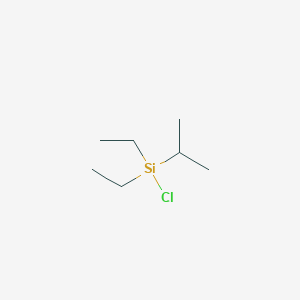

![Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1,](/img/structure/B24498.png)